MalvoneA

Description

MalvoneA is a hybrid multidentate phosphine-alkene ligand designed for transition metal coordination chemistry and catalysis. Its structure features a unique combination of phosphine donor sites and alkene functionalities, enabling versatile binding modes with metals such as palladium, platinum, and rhodium . Synthesized via a modular approach, this compound is characterized by its stability under catalytic conditions and tunable electronic properties, which enhance its applicability in cross-coupling reactions and asymmetric catalysis . Key spectroscopic data, including $^{31}$P NMR shifts (e.g., δ = 25–30 ppm) and UV-Vis absorption maxima (e.g., λ = 320 nm), confirm its structural integrity and redox activity .

Properties

Molecular Formula |

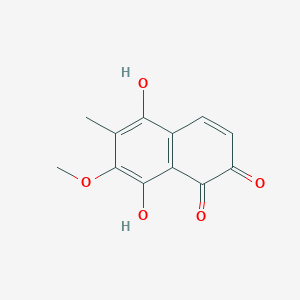

C12H10O5 |

|---|---|

Molecular Weight |

234.20 g/mol |

IUPAC Name |

5,8-dihydroxy-7-methoxy-6-methylnaphthalene-1,2-dione |

InChI |

InChI=1S/C12H10O5/c1-5-9(14)6-3-4-7(13)10(15)8(6)11(16)12(5)17-2/h3-4,14,16H,1-2H3 |

InChI Key |

PHBDLNDEUKOZEQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=C(C(=C1OC)O)C(=O)C(=O)C=C2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Malvone A involves several steps, starting with the preparation of the naphthalenedione core. The reaction typically involves the use of methoxy and hydroxy substituents to achieve the desired structure. Specific reaction conditions, such as temperature and pH, are carefully controlled to ensure the correct formation of the compound.

Industrial Production Methods: While detailed industrial production methods for Malvone A are not widely documented, it is generally produced in research laboratories under controlled conditions. The process involves the use of high-purity reagents and advanced synthesis techniques to achieve the desired purity and yield.

Chemical Reactions Analysis

Types of Reactions: Malvone A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups such as hydroxyl and methoxy groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions often involve nucleophiles like hydroxide ions (OH-) or methoxide ions (CH3O-).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Malvone A with hydrogen peroxide can lead to the formation of various oxidized derivatives .

Scientific Research Applications

Malvone A has a wide range of applications in scientific research:

Chemistry: It is used as a model compound in studies of naphthalenedione derivatives and their reactivity.

Biology: Malvone A is utilized in proteomics research to study protein interactions and functions.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases involving oxidative stress.

Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Malvone A involves its interaction with various molecular targets and pathways. It is known to exert its effects through the modulation of oxidative stress pathways and the inhibition of specific enzymes involved in cellular processes. The exact molecular targets and pathways are still under investigation, but it is believed to interact with proteins and other biomolecules to exert its effects .

Comparison with Similar Compounds

Table 1: Comparative Properties of this compound and Analogues

| Property | This compound | Triphenylphosphine (PPh₃) | Bis(diphenylphosphino)ethane (dppe) |

|---|---|---|---|

| Molecular Formula | C₂₄H₂₁P₂ | C₁₈H₁₅P | C₂₆H₂₄P₂ |

| Donor Sites | Phosphine, alkene | Phosphine | Two phosphine groups |

| Metal Affinity | Pd > Pt > Rh | Pd, Pt | Pd, Ni, Cu |

| Catalytic Efficiency | 98% yield (Suzuki) | 75% yield (Suzuki) | 85% yield (Heck) |

| Thermal Stability | >200°C | 160°C | 180°C |

Data derived from catalytic performance in model reactions .

Research Findings and Limitations

- This compound: Demonstrated superior turnover numbers (TON = 10⁴–10⁵) in palladium-catalyzed C–N couplings, attributed to its resistance to oxidative degradation . However, its synthesis requires multistep purification, increasing production costs .

- PPh₃ : Widely used due to low cost and simplicity but suffers from ligand dissociation under high temperatures, leading to catalyst deactivation .

- dppe : Offers chelation-enhanced stability but is incompatible with strongly acidic media, limiting its use in proton-rich environments .

Analytical and Methodological Considerations

Challenges in characterizing these compounds include ensuring representative sampling during HPLC analysis (e.g., batch variability in this compound synthesis) and avoiding artifactual byproducts during extraction . Standardized protocols for NMR and mass spectrometry (MS) are critical for accurate comparison of ligand purity and metal-complex stoichiometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.